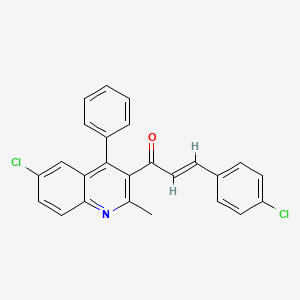
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H17Cl2NO and its molecular weight is 418.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves a reaction between 3-acetyl-6-chloro-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in the presence of a base such as KOH. The resulting product is characterized using various techniques including FTIR, NMR spectroscopy, and X-ray diffraction.
Key Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 3-acetyl-6-chloro-2-methyl-4-phenylquinoline, 4-chlorobenzaldehyde |
| Catalyst | KOH |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Yield | 64% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The following sections detail specific activities and mechanisms observed in research.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway.
Mechanism of Action:
- Caspase Activation: The compound promotes the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to induce G1 phase arrest in cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines: A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Anti-inflammatory Effects: In animal models, the compound exhibited a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAHPLEMDIDLD-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














